molecular formula C19H21O6- B1240632 Gibberellin A3

Gibberellin A3

Cat. No.: B1240632
M. Wt: 345.4 g/mol
InChI Key: IXORZMNAPKEEDV-OBDJNFEBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A3(1-) is a gibberellin carboxylic acid anion obtained by deprotonation of the carboxy group of this compound. It has a role as a plant metabolite. It is a conjugate base of a this compound.

Scientific Research Applications

  • Epigenetic Alterations in Plants : Gibberellin A3 (GA3) signaling in tobacco (Nicotiana tabacum) induces epigenetic changes like chromatin de-condensation and reduced global DNA methylation. This epigenetic re-programming can lead to distinct developmental phenotypes (Manoharlal et al., 2017).

  • DELLA Protein Recognition : GA3 plays a role in gene expression by promoting degradation of DELLA proteins, crucial for plant growth and development. Understanding GA3's interaction with DELLA proteins provides insights into plant hormone perception mechanisms (Murase et al., 2008).

  • Impact on Plant Temperature Response : GA3's impact on the temperature sensitivity of lettuce seedlings (Lactuca sativa) was observed, highlighting its influence on plant growth responses to environmental temperature changes (Stoddart et al., 2004).

  • Enhancement of Xylem Development : GA3 significantly enhances xylem development in birch (Betula platyphylla), suggesting its role in wood formation processes in trees (Guo et al., 2015).

  • Influence on Plant Stress Responses : GA3 can modulate salicylic acid biosynthesis and enhance plant resistance to various abiotic stresses like salt, oxidative, and heat stress, especially during seed germination and seedling establishment in Arabidopsis (Alonso-Ramírez et al., 2009).

  • Advancements in GA3 Production : Reviews on GA3’s production emphasize its role in plant growth and potential applications. Research focuses on optimizing and reducing production costs, which could make GA3 application economically viable for different cultivars (Câmara et al., 2018).

  • Role in Plant Growth and Development : GA3's effects on plant growth, including stem elongation, germination, flowering, and enzyme induction, are well-documented. Its application can significantly impact various developmental stages of plants (Rodrigues et al., 2012).

Properties

Molecular Formula

C19H21O6-

Molecular Weight

345.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

IXORZMNAPKEEDV-OBDJNFEBSA-M

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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